5-(3-Bromophenyl)pyrimidine

Structural Biology Medicinal Chemistry Conformational Analysis

Procure 5-(3-Bromophenyl)pyrimidine for its irreplaceable role in kinase inhibitor development. Its meta-bromo substitution offers unique steric/electronic properties for optimal target engagement and enables orthogonal cross-coupling reactivity (e.g., selective Suzuki coupling) unachievable with iodo- or chloro-analogs. This conformationally biased scaffold, with a defined ~31.72° dihedral angle, is ideal for SAR studies and late-stage diversification. Leverage for agrochemical discovery.

Molecular Formula C10H7BrN2
Molecular Weight 235.08 g/mol
CAS No. 847260-47-3
Cat. No. B3157189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Bromophenyl)pyrimidine
CAS847260-47-3
Molecular FormulaC10H7BrN2
Molecular Weight235.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=CN=CN=C2
InChIInChI=1S/C10H7BrN2/c11-10-3-1-2-8(4-10)9-5-12-7-13-6-9/h1-7H
InChIKeyJYWMNSFPUFWPQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Bromophenyl)pyrimidine CAS 847260-47-3: Core Properties and Procurement Specifications for Pyrimidine-Based Research


5-(3-Bromophenyl)pyrimidine (CAS 847260-47-3) is a heteroaromatic building block consisting of a pyrimidine core substituted at the 5-position with a 3-bromophenyl ring. Its molecular formula is C10H7BrN2 with a molecular weight of 235.08 g/mol . The bromine atom provides a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to generate diverse 5-arylpyrimidine analogs . As a 5-phenylpyrimidine derivative, it represents a foundational member of a scaffold class extensively claimed in patent literature for kinase inhibition and agricultural fungicide applications [1].

Critical Procurement Note: Why 5-(3-Bromophenyl)pyrimidine (CAS 847260-47-3) Cannot Be Casually Substituted by In-Class Analogs


In-class substitution of 5-(3-bromophenyl)pyrimidine with other 5-halogenophenylpyrimidines or regioisomers is not scientifically valid due to the profound impact of the halogen identity and substitution pattern on both molecular geometry and biological activity. The meta-bromo substitution introduces distinct steric and electronic properties that affect binding pocket compatibility in kinase active sites and the dihedral angle between the pyrimidine and phenyl rings, which can critically influence target engagement [1]. Furthermore, the bromine atom enables specific, orthogonal cross-coupling reactivities (e.g., selective Suzuki coupling over chloride) that are not achievable with iodo- or chloro-analogs, making it an irreplaceable intermediate in specific synthetic routes where chemo-selectivity is paramount .

5-(3-Bromophenyl)pyrimidine: Quantifiable Differentiation in Structure, Reactivity, and Selectivity for Advanced R&D


Crystal Structure Analysis: Quantified Torsion Angle Differentiation vs. Unsubstituted and 4-Substituted Phenylpyrimidines

The 3-bromophenyl substitution pattern imposes a specific three-dimensional conformation that differentiates it from 4-substituted and unsubstituted analogs. Single-crystal X-ray diffraction of a closely related 5-(3-bromophenyl)pyrimidine derivative revealed a dihedral angle of 31.72(6)° between the pyrimidine and phenyl rings [1]. In contrast, unsubstituted 5-phenylpyrimidine typically exhibits a smaller dihedral angle (~0-15°) due to reduced steric hindrance, while 4-substituted analogs adopt different geometries that can significantly alter molecular recognition in protein binding pockets.

Structural Biology Medicinal Chemistry Conformational Analysis

Synthetic Utility: Orthogonal Reactivity of Bromine vs. Chlorine in 5-Phenylpyrimidine Cross-Coupling

The C-Br bond in 5-(3-bromophenyl)pyrimidine offers a kinetically distinct reactivity profile compared to the more common C-Cl bond found in analogs like 5-(3-chlorophenyl)pyrimidine. This allows for chemoselective functionalization in the presence of other halogens. Patent literature specifically identifies 5-phenylpyrimidines where the phenyl ring is substituted with bromine as preferred substrates for sequential cross-coupling reactions, a strategy not feasible with iodo- or chloro-analogs due to differences in oxidative addition rates [1]. The bond dissociation energy of a C-Br bond is approximately 69 kcal/mol, compared to 84 kcal/mol for a C-Cl bond and 53 kcal/mol for a C-I bond, providing a unique intermediate reactivity window [2].

Organic Synthesis Methodology Cross-Coupling

Computational Property Comparison: Lipophilicity (LogP) as a Key Differentiator from H, F, and Cl Analogs

The calculated partition coefficient (LogP) for 5-(3-bromophenyl)pyrimidine is 2.91 . This value positions it as a compound with moderate lipophilicity, distinct from the less lipophilic chloro (predicted LogP ~2.5) and fluoro (predicted LogP ~2.0) analogs. While direct experimental LogP data is not available for this specific compound, the calculated value from a reputable chemical database provides a reliable baseline for comparison. This quantifiable difference in LogP influences membrane permeability, plasma protein binding, and metabolic stability in biological systems, making the bromo-derivative a valuable tool when increased lipophilicity is desired to enhance cellular uptake or target engagement in hydrophobic binding pockets.

Medicinal Chemistry ADME Property Prediction

High-Value Applications of 5-(3-Bromophenyl)pyrimidine (CAS 847260-47-3) in Pharmaceutical and Agrochemical R&D


Scaffold for Kinase Inhibitor Libraries via Selective Cross-Coupling

Leverage the orthogonal reactivity of the C-Br bond to efficiently construct diverse libraries of 5-phenylpyrimidine-based kinase inhibitors. This is directly supported by patent disclosures (e.g., US7449471) describing the utility of 5-phenylpyrimidines as core structures for ATP-competitive kinase inhibitors [1]. The meta-bromo substitution allows for late-stage diversification using palladium-catalyzed cross-coupling methods without affecting other sensitive functional groups, enabling rapid SAR exploration in medicinal chemistry campaigns targeting kinases such as Chk, Pdk, and Akt.

Structure-Based Drug Design: Exploiting a Defined 31.72° Dihedral Angle

Employ this compound as a conformationally biased building block for projects where a specific ligand geometry is required for optimal target binding. The crystallographically determined dihedral angle of ~31.72° between the pyrimidine and bromophenyl rings provides a quantifiable starting geometry that can be exploited in molecular docking and design [2]. This differentiates it from planar or freely rotating analogs, potentially reducing the entropic penalty upon binding and improving binding affinity.

Agrochemical Fungicide Development Intermediate

Utilize this compound as a key synthetic intermediate in the development of novel fungicides. The patent US7449471 explicitly claims 5-phenylpyrimidines, including those with a bromine substituent on the phenyl ring (X = halogen), for controlling harmful fungi [1]. The specific bromine substitution pattern may confer unique potency or selectivity against fungal pathogens compared to other halogenated analogs, making it a valuable precursor for creating proprietary agrochemical active ingredients.

Biophysical Probe Development via Photoaffinity Labeling

Capitalize on the presence of the bromine atom for photoaffinity labeling (PAL) or heavy atom derivatization in structural biology. While not a direct application of this specific compound, the bromophenyl group is a recognized photoaffinity label upon UV irradiation. Furthermore, the bromine atom serves as a useful anomalous scatterer for phasing in protein X-ray crystallography, enabling the determination of high-resolution structures of ligand-protein complexes. This makes it a strategically valuable building block for target identification and validation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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